molecular formula C15H26NO5P B15077110 Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate CAS No. 16834-57-4

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate

Cat. No.: B15077110
CAS No.: 16834-57-4
M. Wt: 331.34 g/mol
InChI Key: QRJPJVKJJQOLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a phosphonate ester featuring a benzyl core substituted with a bis(2-hydroxyethyl)amino group and a diethyl phosphonate moiety. This compound is notable for its role in advanced materials and biological applications. In materials science, it serves as a key component in hafnium oxide–organic self-assembled nanodielectrics (Hf-SANDs), where alternating layers of π-electron systems and HfO₂ enhance dielectric properties . Its phosphonic acid group exhibits strong affinity for metal oxides, enabling precise nanoscale assembly . In biological contexts, derivatives of diethyl benzylphosphonates demonstrate antimicrobial activity by disrupting bacterial membranes and DNA .

Properties

CAS No.

16834-57-4

Molecular Formula

C15H26NO5P

Molecular Weight

331.34 g/mol

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C15H26NO5P/c1-3-20-22(19,21-4-2)13-14-5-7-15(8-6-14)16(9-11-17)10-12-18/h5-8,17-18H,3-4,9-13H2,1-2H3

InChI Key

QRJPJVKJJQOLOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N(CCO)CCO)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(bis(2-hydroxyethyl)amino)benzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniform reaction conditions. The purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis and Functionalization

The phosphonate ester group undergoes controlled hydrolysis under acidic or basic conditions to yield phosphonic acids. For example:

  • Acidic Hydrolysis : HCl/MeOH at reflux cleaves the ethyl ester groups, forming {4-[bis(2-hydroxyethyl)amino]benzyl}phosphonic acid.

  • Basic Hydrolysis : NaOH/EtOH selectively modifies the ester while preserving the tertiary amine .

Cytotoxicity Studies

Derivatives of diethyl benzylphosphonates exhibit antimicrobial and anticancer activity. Modifications at the phenyl ring (e.g., boronic esters or chloromethyl groups) enhance potency against E. coli strains (MIC values: 8–64 μg/mL) .

Derivative MIC (μg/mL) MBC (μg/mL) Reference
Diethyl benzylphosphonate8–1616–32
Boronic ester analog16–3232–64

Bone-Targeting Conjugates

The bisphosphonate moiety binds hydroxyapatite in bone tissue. Radiolabeled conjugates (e.g., with EP4 agonists) demonstrate stability in vivo and selective bone uptake (t₁/₂ = 7 days) .

Spectroscopic and Physical Data

  • pKa Values : Estimated pKa for the phosphonate group is ~2.2 (first dissociation) and ~7.3 (second dissociation), based on analogous diethyl benzylphosphonates .

  • IR Spectroscopy : Strong absorption bands at 1,240 cm⁻¹ (P=O) and 1,020 cm⁻¹ (P–O–C) .

Reaction Optimization Insights

  • Solvent Effects : Aromatic solvents (toluene, pyridine) inhibit reactivity, while acetonitrile enhances yields in flow syntheses .

  • Catalyst Screening : Sulfated polyborates (SPB) or ZnO nanoparticles improve reaction rates and selectivity in phosphonylation reactions .

Mechanism of Action

The mechanism of action of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds with target molecules, while the phosphonate group can participate in coordination chemistry, affecting the overall molecular pathways .

Comparison with Similar Compounds

Key Findings :

  • The boronic acid derivative (3) exhibits superior activity due to enhanced membrane penetration and DNA interaction .
  • Stilbene-linked derivatives (6) leverage extended conjugation for improved bacterial targeting .

Key Findings :

  • The HfO₂ hybrid system achieves low leakage currents and high capacitance density, critical for microelectronics .
  • Trifluoromethyl derivatives (e.g., C₁₂H₁₆F₃O₃P) may enhance thermal stability in polymer composites .

Key Findings :

  • Palladium-catalyzed coupling significantly improves yields by avoiding harsh conditions .
  • Ligand-free protocols in water enhance environmental compatibility .

Key Findings :

  • High doses of amino-phosphonates may cause systemic toxicity, necessitating industrial safety protocols .

Biological Activity

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a phosphonate compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a phosphonate group attached to a benzyl moiety with two hydroxyethyl amino substituents. The synthesis typically involves the reaction of diethyl phosphite with appropriate aromatic aldehydes and amines under mild conditions, often yielding high purity and yield products. The chemical structure can be represented as follows:

C15H22N2O4P\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_4\text{P}

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Phosphonates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition can lead to increased acetylcholine levels, affecting synaptic transmission.
  • Antiviral Properties : Some phosphonates exhibit antiviral activity against a range of viruses by interfering with viral replication processes. The exact mechanism often involves the inhibition of viral polymerases or proteases.
  • Cytotoxicity : Studies have indicated that certain phosphonates can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of AChE, leading to increased ACh levels
AntiviralEffective against HIV and other viruses
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antiviral Activity

A study explored the antiviral properties of this compound against HIV. The compound demonstrated significant inhibition of viral replication in vitro, with an IC50 value indicating potency comparable to established antiviral agents. This suggests potential for further development as an antiviral therapeutic.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit AChE. The results showed a dose-dependent inhibition, with the compound exhibiting higher efficacy than some known inhibitors. This property could be beneficial for treating conditions like Alzheimer's disease where AChE activity is detrimental.

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies have indicated moderate toxicity levels in certain models, necessitating careful evaluation before clinical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.